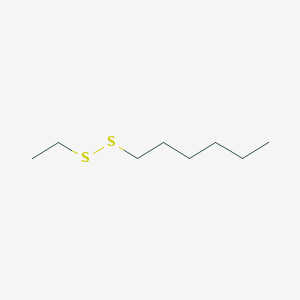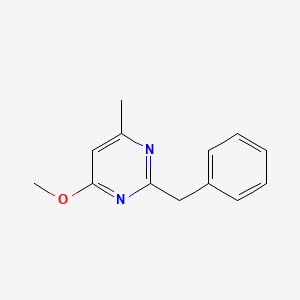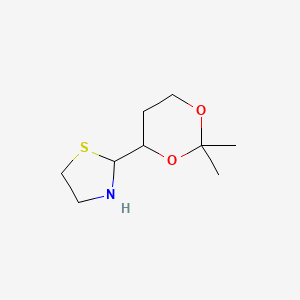
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms, a methoxyphenyl group, and a methyl group attached to the propanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups present in the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce debrominated compounds or reduced functional groups. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atoms and other functional groups in the compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenyl-propanamide
- 2,3-dibromo-N-(4-methyloxan-4-yl)propanamide
- 2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide
Uniqueness
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is unique due to the presence of the methoxyphenyl group and the specific positioning of the bromine atoms. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group, in particular, can influence the compound’s solubility, stability, and interactions with molecular targets.
Propiedades
Número CAS |
63407-47-6 |
|---|---|
Fórmula molecular |
C11H13Br2NO2 |
Peso molecular |
351.03 g/mol |
Nombre IUPAC |
2,3-dibromo-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(13,7-12)10(15)14-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |
Clave InChI |
WJPGGJAHVRBVFK-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(C(=O)NC1=CC=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



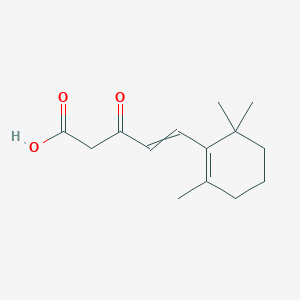

![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
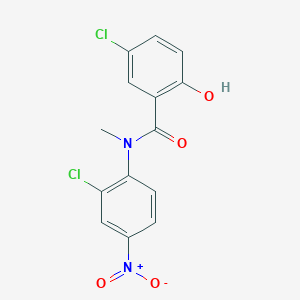
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
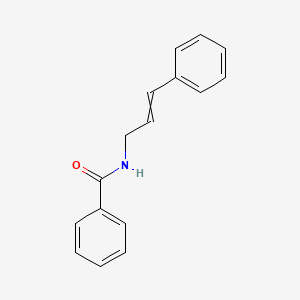
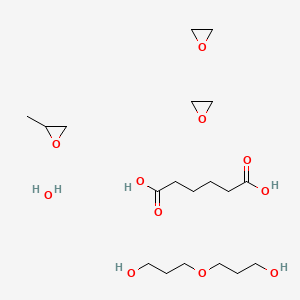
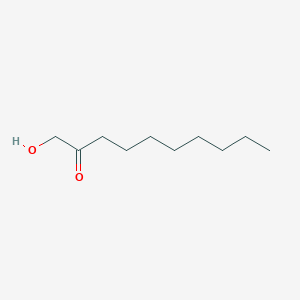
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
